Cas no 1806556-60-4 (Methyl 4-amino-2-propionylbenzoate)

Methyl 4-amino-2-propionylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-amino-2-propionylbenzoate
-
- インチ: 1S/C11H13NO3/c1-3-10(13)9-6-7(12)4-5-8(9)11(14)15-2/h4-6H,3,12H2,1-2H3
- InChIKey: OKNNPANWSMGFRT-UHFFFAOYSA-N
- ほほえんだ: O=C(CC)C1C=C(C=CC=1C(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 69.4
Methyl 4-amino-2-propionylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013764-1g |
Methyl 4-amino-2-propionylbenzoate |
1806556-60-4 | 97% | 1g |
1,460.20 USD | 2021-05-31 | |
Alichem | A015013764-500mg |
Methyl 4-amino-2-propionylbenzoate |
1806556-60-4 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
Alichem | A015013764-250mg |
Methyl 4-amino-2-propionylbenzoate |
1806556-60-4 | 97% | 250mg |
484.80 USD | 2021-05-31 |
Methyl 4-amino-2-propionylbenzoate 関連文献
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Book reviews
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Methyl 4-amino-2-propionylbenzoateに関する追加情報
Methyl 4-amino-2-propionylbenzoate (CAS No. 1806556-60-4): An Overview of Its Synthesis, Properties, and Applications in Chemical and Pharmaceutical Research
Methyl 4-amino-2-propionylbenzoate (CAS No. 1806556-60-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, characterized by its amino and propionyl functional groups, exhibits a range of interesting properties that make it a valuable candidate for further investigation.
The synthesis of Methyl 4-amino-2-propionylbenzoate typically involves a multi-step process that begins with the preparation of the corresponding carboxylic acid or ester. One common approach is to start with 4-amino-2-propionylbenzoic acid, which can be synthesized through the condensation of propionic acid and 4-aminobenzoic acid. The resulting acid is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired methyl ester. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity.
The physical and chemical properties of Methyl 4-amino-2-propionylbenzoate are crucial for understanding its behavior in various environments. The compound is a white crystalline solid at room temperature with a melting point of approximately 135°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The presence of the amino group imparts basic properties to the molecule, making it capable of forming salts with acids. Additionally, the propionyl group contributes to its reactivity, allowing for further functionalization through reactions such as acylation or amidation.
In the realm of pharmaceutical research, Methyl 4-amino-2-propionylbenzoate has shown promise as a potential lead compound for drug development. Recent studies have focused on its biological activity and potential therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent. Furthermore, preliminary studies have indicated that Methyl 4-amino-2-propionylbenzoate may have antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
The structural flexibility of Methyl 4-amino-2-propionylbenzoate also makes it an attractive starting material for the synthesis of more complex molecules. Chemists can leverage its functional groups to introduce additional substituents or modify existing ones, thereby expanding its range of applications. For example, the amino group can be derivatized through reactions such as alkylation or acylation to create new derivatives with enhanced biological activity or improved pharmacokinetic properties.
In addition to its pharmaceutical applications, Methyl 4-amino-2-propionylbenzoate has found use in other areas of chemical research. Its unique electronic properties make it suitable for use in materials science, particularly in the development of functional materials for electronic devices. Recent studies have explored its potential as a dopant or additive in organic semiconductors, where it can enhance charge transport properties and improve device performance.
The environmental impact of chemicals is an important consideration in their development and use. While specific data on the environmental fate and toxicity of Methyl 4-amino-2-propionylbenzoate are limited, general principles from similar compounds suggest that proper handling and disposal practices should be followed to minimize any potential risks. Researchers are encouraged to conduct comprehensive environmental assessments to ensure the safe use and disposal of this compound.
In conclusion, Methyl 4-amino-2-propionylbenzoate (CAS No. 1806556-60-4) is a multifaceted compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in these fields.
1806556-60-4 (Methyl 4-amino-2-propionylbenzoate) 関連製品
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)
- 6828-35-9(5-Chloro-2-iodoaniline)
- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)
- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)
- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)
- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 941832-04-8(N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide)
- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)